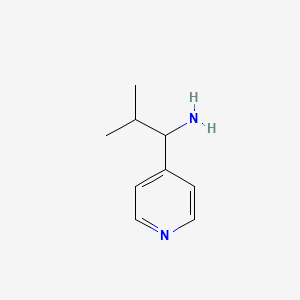

2-Methyl-1-(pyridin-4-yl)propan-1-amine

Descripción

Significance in Chemical and Biomedical Sciences

The significance of 2-Methyl-1-(pyridin-4-yl)propan-1-amine in the scientific community stems primarily from its role as a versatile synthetic intermediate. The pyridine (B92270) motif is a key structural element in numerous pharmaceuticals and agrochemicals, and its derivatives are known to exhibit a wide range of biological activities. researchgate.net Research on analogous pyridine-containing compounds has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. elsevierpure.com

The structural features of this compound, specifically the primary amine and the pyridine nitrogen, allow for a variety of chemical modifications. This adaptability enables chemists to synthesize a library of derivatives for biological screening, exploring how structural changes impact pharmacological activity. For instance, the amine group can be readily functionalized to form amides, sulfonamides, or ureas, while the pyridine ring can undergo substitutions, offering multiple avenues for creating novel molecular entities.

In the biomedical field, compounds with a pyridinylpropanamine scaffold are investigated for their potential to interact with various biological targets. While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyridine derivatives has been a focus of drug discovery efforts. researchgate.netelsevierpure.com For example, a patent for a similar compound, 2-methyl-1-substituted phenyl-2-propanamine, highlights its utility in the synthesis of β2-adrenergic receptor agonist drugs. google.com This suggests that this compound could serve as a key component in the development of new therapeutic agents.

Overview of Research Trajectories and Future Directions

Current research involving compounds structurally related to this compound is largely concentrated in the domain of medicinal chemistry. The primary trajectory involves its use as a scaffold to design and synthesize new molecules with potential therapeutic applications.

Table 2: Research Areas for Structurally Similar Pyridine Derivatives

| Research Area | Focus | Potential Applications |

|---|---|---|

| Anticancer Agents | Exploration of cytotoxic activity against various cancer cell lines. | Development of new chemotherapeutic drugs. elsevierpure.com |

| Anti-inflammatory Agents | Investigation of the inhibition of inflammatory pathways. | Treatment of chronic inflammatory diseases. |

| Antimicrobial Agents | Screening for activity against a range of bacterial and fungal pathogens. | Discovery of new antibiotics and antifungals. |

| Neurological Disorders | Design of ligands for central nervous system receptors. | Development of treatments for neurological and psychiatric conditions. |

This table is based on research into the broader class of pyridine derivatives.

Future research on this compound is likely to follow these established paths. A key direction will be the systematic exploration of its chemical space through the synthesis of a diverse library of derivatives. This will involve modifying the propanamine side chain and substituting the pyridine ring to understand the structure-activity relationships (SAR).

Another promising avenue is the investigation of this compound and its analogues as ligands for specific biological targets that are implicated in disease. This could involve computational modeling to predict binding affinities, followed by in vitro and in vivo studies to validate the therapeutic potential. Given the importance of pyridine-containing molecules in drug discovery, this compound represents a valuable starting point for the development of next-generation medicines. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIUCMADIABJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502521 | |

| Record name | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62398-35-0 | |

| Record name | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(pyridin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Methyl-1-(pyridin-4-yl)propan-1-amine

The synthesis of this compound can be achieved through several established chemical routes. These methods leverage common reactions in organic chemistry to construct the target molecule from readily available precursors.

Reductive amination, also known as reductive alkylation, is a versatile method for preparing amines from carbonyl compounds. wikipedia.orgthermofishersci.in This process involves the conversion of a ketone or aldehyde into an amine through an intermediate imine, which is subsequently reduced. wikipedia.org The reaction can be performed in a one-pot process where the carbonyl compound, amine, and reducing agent are combined. wikipedia.orgthermofishersci.in

For the synthesis of this compound, a key strategy involves the reaction of 4-Pyridinecarboxaldehyde with isopropylamine. The initial reaction forms an N-isopropyl-1-(pyridin-4-yl)methanimine intermediate. This imine is then reduced in situ to the secondary amine, N-isopropyl-1-(pyridin-4-yl)methanamine.

An alternative, and more direct, reductive amination approach would involve the reaction between isobutyraldehyde (B47883) and 4-aminopyridine. The resulting imine is then reduced to yield the target primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, or through catalytic hydrogenation. wikipedia.orgorganic-chemistry.org The choice of reducing agent and reaction conditions, which are typically neutral or weakly acidic, is crucial for optimizing the yield and preventing side reactions. wikipedia.org Mild protocols using reagents like pyridine-borane in the presence of molecular sieves have also been developed to enhance the efficiency of reductive aminations. sciencemadness.org

| Pathway | Carbonyl Compound | Amine Source | Key Intermediate | Common Reducing Agents |

|---|---|---|---|---|

| A | 4-Pyridinecarboxaldehyde | Isopropylamine | N-isopropyl-1-(pyridin-4-yl)methanimine | Sodium Borohydride, Sodium Cyanoborohydride, Catalytic Hydrogenation (Pd/C) wikipedia.orgorganic-chemistry.org |

| B | Isobutyraldehyde | 4-Aminopyridine | N-(pyridin-4-yl)isobutanimine |

The synthesis of primary amines can be accomplished through the addition of a Grignard reagent to a nitrile, followed by a reduction step. olemiss.eduolemiss.edu This two-step, one-pot process is a valuable method for creating branched primary amines. olemiss.edu In the context of synthesizing this compound, this pathway would begin with 4-cyanopyridine (B195900) as the starting material.

The nucleophilic Grignard reagent, specifically isopropylmagnesium bromide, attacks the electrophilic carbon of the nitrile group in 4-cyanopyridine. organicchemistrytutor.commasterorganicchemistry.com This addition forms a magnesium salt of an imine. The subsequent step is not hydrolysis, which would lead to a ketone, but rather a reduction of the C=N double bond. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org Reducing agents such as lithium aluminum hydride (LiAlH₄) or a metal-alcohol system (like sodium metal in alcohol) can be used to convert the imine intermediate directly to the desired primary amine. olemiss.edulibretexts.org This method avoids the isolation of the intermediate imine. olemiss.edu

| Starting Nitrile | Grignard Reagent | Intermediate Type | Reduction Method | Final Product |

|---|---|---|---|---|

| 4-Cyanopyridine | Isopropylmagnesium Bromide | Imine Anion | LiAlH₄ or Na/Alcohol olemiss.edulibretexts.org | This compound |

Nucleophilic substitution provides another route to this compound. This approach requires a precursor where a suitable leaving group is attached to the carbon atom that will become the stereocenter of the final amine. A plausible substrate would be 4-(1-halo-2-methylpropyl)pyridine (where halo = Cl, Br).

In this scenario, the halo-substituted pyridine (B92270) derivative is treated with a nucleophilic source of nitrogen. Ammonia (B1221849) can be used as the nucleophile, directly displacing the leaving group to form the primary amine. Alternatively, to avoid potential over-alkylation, other nitrogen nucleophiles like sodium azide (B81097) can be used. The resulting azide intermediate is then reduced to the primary amine, commonly through catalytic hydrogenation or with LiAlH₄. The efficiency of nucleophilic substitution on pyridine rings can be position-dependent, with positions 2 and 4 being generally susceptible to such reactions. youtube.com

Advanced and Emerging Synthetic Techniques for Pyridine Derivatives

Beyond the synthesis of a single target molecule, the development of novel methods for constructing and functionalizing the pyridine ring is a vibrant area of chemical research. These advanced techniques offer access to a wide array of complex pyridine-containing molecules.

Cyclo-condensation reactions are a cornerstone of pyridine synthesis, allowing for the construction of the heterocyclic ring from acyclic precursors. youtube.com The Chichibabin pyridine synthesis, for example, involves the condensation of aldehydes, ketones, or their equivalents with ammonia or amines, often at high temperatures and pressures. rsc.org This method is used industrially to produce pyridine and substituted pyridines like picolines. rsc.org

Modern cyclization strategies offer more refined control and broader substrate scope. For instance, [2+2+2] cycloadditions of alkynes and nitriles, often mediated by transition metals, provide a powerful route to polysubstituted pyridines. capes.gov.br Other strategies include intramolecular cyclization of specifically designed linear precursors, which can be triggered by various chemical stimuli. nih.govacs.org These methods are instrumental in drug discovery for creating conformationally constrained and metabolically stable analogs of existing compounds. nih.govnih.govresearchgate.net

| Strategy | Description | Typical Precursors | Key Features |

|---|---|---|---|

| Chichibabin Condensation | Condensation of carbonyl compounds with ammonia. rsc.org | Aldehydes, Ketones, Ammonia | Industrial scale, high temperature. rsc.org |

| [2+2+2] Cycloaddition | Metal-mediated cyclotrimerization. capes.gov.br | Alkynes, Nitriles | High substitution pattern control. capes.gov.br |

| Intramolecular Cyclization | Ring formation from a single linear molecule. nih.govacs.org | Functionalized open-chain compounds | Creates fused, spiro, or macrocyclic systems. nih.govnih.gov |

Transition metal catalysis has revolutionized the synthesis of pyridine derivatives, enabling reactions that were previously difficult or impossible. Copper and rhodium, in particular, are at the forefront of these developments.

Copper-catalyzed reactions are widely used for creating pyridine derivatives. Methods include copper-catalyzed oxidative coupling reactions, which can form pyridines from simple starting materials like ketoxime acetates and toluene (B28343) derivatives. researchgate.net Copper catalysis is also effective in the denitrogenative transannulation of pyridotriazoles to form imidazo[1,5-a]pyridines and in coupling pyridines with alkynes. acs.orgacs.org These reactions often proceed with high efficiency and functional group tolerance. researchgate.netacs.org

Rhodium-catalyzed reactions offer unique pathways for pyridine synthesis and functionalization. One notable method involves the chelation-assisted C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes to yield highly substituted pyridines in a single pot. acs.orgacs.org Rhodium catalysts also enable the direct methylation of the pyridine ring at the C-3 and C-5 positions using feed-stock chemicals like methanol (B129727) or formaldehyde, a process that proceeds through a temporary dearomatization of the pyridine ring. nih.govrsc.org Furthermore, rhodium-catalyzed hydroboration has been shown to produce substituted tetrahydropyridines from pyridine precursors. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. While specific protocols detailing the microwave-assisted synthesis of this compound are not extensively documented in the provided literature, the application of this technology to structurally related heterocyclic compounds is well-established and provides a clear blueprint for its potential application.

Research into the synthesis of various nitrogen-containing heterocycles demonstrates the broad utility of microwave irradiation. For instance, a novel and efficient one-pot, multi-component reaction has been developed for synthesizing pyridinyl-1,3,5-triazine-2,4-diamine hybrids using microwave heating under neat (solvent-free) conditions. nih.gov This approach not only simplifies the process and provides high yields but also aligns with the principles of green chemistry by reducing waste. nih.gov Similarly, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been successfully achieved with high yields through microwave-assisted reactions, using readily available and inexpensive reagents. nih.gov In one study, optimizing the reaction temperature to 180°C under microwave irradiation for 20 minutes resulted in a yield of 84%. nih.gov

Another relevant example is the microwave-assisted synthesis of 2,3,4,5-tetrasubstituted pyrroles. mdpi.com When compared to conventional heating methods, microwave irradiation showed a significant improvement in reaction yields for the intramolecular cyclization of enamine-type Schiff bases. mdpi.com Furthermore, catalyst-free, one-pot condensation reactions to form dihydropyrido[2,3-d]pyrimidine derivatives have been efficiently carried out in glycol under microwave irradiation, affording good yields (89-95%) in short reaction times. umich.edu

These examples highlight a clear trend: microwave-assisted protocols are highly effective for the rapid and efficient synthesis of complex heterocyclic molecules. The key advantages observed across these studies are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

| Reaction Time | Often several hours to days | Typically minutes | nih.govumich.edu |

| Reaction Yield | Variable, often moderate | Generally moderate to high | nih.govmdpi.comumich.edu |

| Energy Efficiency | Lower | Higher due to direct heating of reactants | umich.edu |

| By-products | Can be significant | Often reduced, leading to cleaner products | nih.gov |

| Catalyst/Solvent | Often requires harsh catalysts and solvents | Enables catalyst-free and solvent-free reactions | nih.govumich.edu |

Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of amines, a cornerstone of the chemical industry, is a key area for the application of these principles. rsc.org

Traditional methods for amine synthesis, such as the Gabriel synthesis or certain reductive alkylations, often suffer from poor atom economy and generate stoichiometric amounts of waste. rsc.org Green chemistry seeks to overcome these limitations through several innovative approaches:

Hydrogen Borrowing/Catalytic Amination: This powerful strategy involves the direct amination of alcohols. A catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form a transient carbonyl compound. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the final amine product with water as the only byproduct. rsc.org

Reductive Amination from Renewable Resources: There is a growing focus on using biomass-derived platform chemicals as starting materials. For example, alcohols derived from (hemi)cellulose or lignin (B12514952) can be converted into amines via catalytic processes, providing a sustainable alternative to petrochemical feedstocks. rsc.org

Use of Greener Reaction Media: The choice of solvent is a critical factor in the environmental impact of a synthesis. Green solvents like ionic liquids, supercritical carbon dioxide, and even water are being explored as alternatives to volatile organic compounds (VOCs). digitallibrary.co.in A notable example is the water-promoted, open-flask synthesis of amine-boranes, where water and sodium bicarbonate are used to generate an alkylammonium salt in situ, which then reacts with sodium borohydride. orgsyn.org This method avoids the need for anhydrous conditions and less desirable solvents.

The greenness of a chemical process can be quantitatively assessed using metrics like the E-factor (amount of waste generated per amount of product) and atom economy (percentage of reactant atoms incorporated into the final product). rsc.org Applying these principles to the synthesis of this compound would favor a route starting from a bio-derived alcohol, using a catalytic hydrogen borrowing approach in a green solvent to maximize sustainability.

Derivatization Strategies for Structural Modification of this compound Analogues

The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry and materials science to explore the structure-activity relationship (SAR) and optimize properties. For this compound, derivatization can be targeted at three key regions: the amine moiety, the pyridine ring, and the connecting alkyl chain.

Strategies for Modifying the Amine Moiety

The primary amine group in this compound is a versatile functional handle for a wide range of chemical transformations.

Acylation and Sulfonylation: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

Alkylation: The nitrogen atom can be mono- or di-alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be stable products themselves or serve as intermediates for further reactions. For instance, derivatization with 4-hydroxy-3-methoxycinnamaldehyde (B191438) has been used to improve the detection of amine metabolites in analytical studies. nih.gov

C-N Cross-Coupling Reactions: Modern catalytic methods allow for the formation of new carbon-nitrogen bonds. For example, an efficient copper-catalyzed strategy has been developed for the cross-coupling of methyl ketones and pyridin-2-amines to synthesize α-ketoamides, demonstrating a method to form a new amide bond directly at a pyridine amine. researchgate.net

| Derivatization Reaction | Reagent Type | Product Class |

| Acylation | Acyl Halide, Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehyde/Ketone | Imine |

Pyridine Ring Functionalization

Modifying the pyridine ring allows for the modulation of electronic properties, solubility, and steric bulk. The intrinsic reactivity of the pyridine ring often directs functionalization to specific positions, but modern methods offer greater control.

A key challenge in pyridine chemistry is achieving selective functionalization at the C4-position, distal to the ring nitrogen. A recently developed method addresses this by utilizing the inherent acidity of the C-H bonds. digitellinc.com By employing a strong base with low Lewis acidity, it is possible to selectively deprotonate the C4-position, allowing for the introduction of a wide range of substituents. digitellinc.com This strategy has been successfully applied to various substrates, including pharmaceutical molecules, and represents a powerful tool for creating analogues of 4-substituted pyridines like the target compound. digitellinc.com

Other strategies include synthesizing the entire scaffold from an already functionalized pyridine starting material. For example, analogues could be prepared starting from substituted 2-amino-4-methylpyridines. nih.gov

Alkyl Chain Alterations

Modification of the isopropyl group connecting the amine and the pyridine ring can influence the molecule's conformation and binding capabilities.

Chain Homologation or Shortening: Synthetic routes can be adapted to use different starting materials to lengthen, shorten, or introduce branching into the alkyl chain.

Asymmetric Synthesis: For analogues with new stereocenters on the alkyl chain, asymmetric synthesis methods are crucial. The direct asymmetric alkylation of 2-alkyl pyridines using organolithium aggregates provides a method for enantioselective C-C bond formation, which could be adapted for 4-alkyl pyridine systems. escholarship.org

Introduction of Rigidity: The flexibility of the alkyl chain can be constrained by incorporating cyclic structures or double bonds. For example, the synthesis of (E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine introduces a double bond into the alkyl side chain. nih.gov

Patent literature frequently describes the synthesis of libraries of related compounds where the alkyl linker is varied to optimize biological activity. google.comgoogle.com These variations can include changing the length of the chain, or replacing the carbon backbone with other atoms to create different physicochemical properties.

Biological Activity and Mechanistic Investigations

Interactions with Biological Targets

Investigations into how 2-Methyl-1-(pyridin-4-yl)propan-1-amine interacts with specific biological molecules are crucial for understanding its potential pharmacological profile. This section details the available research on its enzyme inhibition capabilities.

Enzyme Inhibition Studies

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes. Despite the development of various inhibitors for this enzyme nih.gov, a thorough review of scientific databases and literature reveals no specific studies investigating the inhibitory activity of this compound against GSK-3β.

| GSK-3β Inhibition Data for this compound |

| Metric |

| IC₅₀ |

| Kᵢ |

| Source |

| No publicly available data. |

Inducible Nitric Oxide Synthase (iNOS) Modulation

Inducible Nitric Oxide Synthase (iNOS) is an enzyme that produces nitric oxide in response to inflammatory stimuli. While related pyridine-containing compounds have been explored as iNOS modulators, there are currently no published research findings that specifically assess the modulatory effects of this compound on iNOS activity.

| iNOS Modulation Data for this compound |

| Metric |

| IC₅₀ |

| Effect |

| Source |

| No publicly available data. |

Acetylcholinesterase and Protein Kinase CK2 Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibitors are used in the management of Alzheimer's disease. nih.govmdpi.com Protein Kinase CK2 is a pleiotropic kinase involved in cell growth and proliferation. nih.gov Extensive searches of scientific literature did not yield any studies concerning the inhibitory potential of this compound on either Acetylcholinesterase or Protein Kinase CK2.

| AChE & PK-CK2 Inhibition Data for this compound |

| Target Enzyme |

| Acetylcholinesterase |

| Protein Kinase CK2 |

| No publicly available data. |

DNA Gyrase and Enoyl-ACP Reductase (InhA) Inhibition

DNA Gyrase and Enoyl-acyl carrier protein (ACP) reductase (InhA) are established antibacterial targets. nih.govmdpi.comnih.gov InhA, in particular, is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.govuniprot.org However, there is no available research data detailing the inhibitory effects of this compound against either DNA Gyrase or InhA.

| DNA Gyrase & InhA Inhibition Data for this compound |

| Target Enzyme |

| DNA Gyrase |

| Enoyl-ACP Reductase (InhA) |

| No publicly available data. |

Casein Kinase 2 (CSNK2) Inhibition

Casein Kinase 2 (CSNK2) is a serine/threonine kinase implicated in a wide array of cellular processes, including cell cycle control and signal transduction. nih.govmdpi.com A review of the current scientific literature provides no evidence or data on the inhibitory activity of this compound towards Casein Kinase 2.

| CSNK2 Inhibition Data for this compound |

| Metric |

| IC₅₀ |

| Kᵢ |

| Source |

| No publicly available data. |

Cyclooxygenase (COX) Enzyme Inhibition

Research into the inhibition of cyclooxygenase (COX) enzymes is crucial for the development of anti-inflammatory drugs. nih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are inflammatory mediators. nih.gov While non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes, their lack of selectivity can lead to side effects. nih.gov

The development of selective COX-2 inhibitors has been a significant goal in medicinal chemistry. nih.govnih.gov Studies have shown that compounds containing an imidazo[1,2-a]pyridine (B132010) scaffold can act as potent and selective COX-2 inhibitors. nih.gov The selectivity of these compounds is often attributed to specific structural features, such as a methylsulfonyl (SO2Me) pharmacophore, which can fit into a secondary pocket present in the COX-2 enzyme but not in COX-1. nih.gov For instance, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine has demonstrated high potency and selectivity for COX-2. nih.gov

Currently, there is no specific research data available from the reviewed sources detailing the direct inhibitory activity of this compound on COX-1 or COX-2 enzymes. Its structure lacks the specific pharmacophores, like the SO2Me group, commonly associated with high-potency selective COX-2 inhibitors.

Receptor Binding Profiling

The histamine (B1213489) H1 receptor (H1R), a G protein-coupled receptor (GPCR), is a primary target for antihistamine drugs used to treat allergic reactions. nih.govnih.gov First-generation antihistamines are known to cross the blood-brain barrier, leading to side effects like sedation, partly due to their low receptor selectivity. nih.gov The binding pocket of the H1R is well-conserved and largely hydrophobic, which contributes to the promiscuity of these earlier drugs. nih.gov

Structurally, first-generation antihistamines like mepyramine and doxepin (B10761459) interact with key residues deep within the H1R binding pocket. nih.govnih.gov Second-generation antihistamines achieve greater selectivity by interacting with less-conserved regions, such as an anion-binding area near the main pocket. nih.gov

There is no specific literature in the search results that documents the binding affinity or functional activity of this compound at the histamine H1 receptor. Its chemical structure, a small molecule with a pyridine (B92270) ring and an amine, is simple compared to established H1R antagonists.

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the brain's striatum and is considered a promising drug target for central nervous system (CNS) disorders, including addiction and Parkinson's disease. nih.gov Research has led to the discovery of synthetic agonists that activate this receptor.

One such agonist is the compound 2-AMPP, which activates GPR88 with a reported EC50 value of 414 nM. nih.gov Structure-activity relationship (SAR) studies on GPR88 agonists have revealed that the pyridine ring plays a critical role in receptor binding and activation. Specifically, cryogenic electron microscopy (cryo-EM) studies of a related agonist, 2-PCCA, have shown that the nitrogen atom at the 2-position of the pyridine ring forms a crucial hydrogen bond with a glycine (B1666218) residue (G283) in an allosteric binding pocket of the GPR88 receptor. nih.govnih.gov Replacing this 2-pyridyl group with a phenyl group results in a significant loss of agonist activity. nih.gov

The subject compound, this compound, possesses a pyridin-4-yl moiety, meaning the nitrogen is at the 4-position. Given the demonstrated importance of the 2-pyridyl nitrogen for agonist activity in known GPR88 ligands, it can be inferred that this structural difference would significantly impact its binding and efficacy at the GPR88 receptor. No direct experimental data for the GPR88 agonism of this compound was found in the provided search results.

| Compound Name | Receptor Target | Activity (EC50) | Reference |

| 2-AMPP | GPR88 | 414 nM | nih.gov |

| Triazole derivative 6 | GPR88 | 14 nM | nih.gov |

This table presents data for known GPR88 agonists to provide context.

Neurotransmitter System Modulation

Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmission by mediating the reuptake of neurotransmitters from the synaptic cleft. nih.gov These transporters are targets for numerous therapeutic drugs and substances of abuse. Another key component of monoaminergic systems is the vesicular monoamine transporter 2 (VMAT2), which sequesters cytosolic monoamines into synaptic vesicles for later release. nih.gov

Compounds with structures featuring amine groups are often investigated for their potential to interact with these transport systems. For example, the VMAT2 inhibitor lobeline (B1674988) has been studied as a potential treatment for methamphetamine use disorder. researchgate.net The affinity of various ligands for these transporters is a key determinant of their pharmacological profile.

There is no specific data within the reviewed literature on the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound at DAT, NET, SERT, or VMAT2. Its potential to modulate these systems can only be hypothesized based on its chemical structure.

Pharmacological Effects and Biological Pathways

Antimicrobial Research

The search for new antimicrobial agents is driven by increasing bacterial resistance to existing drugs. mdpi.com Pyridine-containing compounds represent a well-established class of molecules with recognized therapeutic properties, including antimicrobial activity. mdpi.com The antimicrobial efficacy of certain pyridinium (B92312) salts is attributed to their molecular hydrophobicity and their ability to adsorb to and disrupt bacterial cell membranes. mdpi.com

Factors such as the quaternization of the pyridine nitrogen and the length of attached alkyl chains can significantly influence the antimicrobial potency of these compounds. mdpi.com Studies on various pyridine derivatives have demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. mdpi.com For example, some pyridinium salts show stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which may be related to differences in cell wall structure. mdpi.com

While the pyridine nucleus is a common feature in many antimicrobial compounds, there are no specific studies in the provided search results that evaluate the antimicrobial activity of this compound. Therefore, its specific minimum inhibitory concentrations (MIC) against various microbial strains are not documented.

Antiviral Efficacy

The pyridine moiety is also a constituent of various compounds investigated for their ability to combat viral infections.

There is no specific data available in the searched literature regarding the direct activity of this compound against alphaviruses. General research into alphavirus inhibitors has identified various chemical classes, but a direct link to this specific compound has not been established in the provided results.

Research into enterovirus inhibitors has uncovered several classes of compounds, some of which feature pyridine-like structures. For example, pyrazolopyridine-containing molecules have been identified as potent, broad-spectrum inhibitors of multiple enteroviruses, including EV-D68, EV-A71, and coxsackievirus B3. The mechanism for these compounds was suggested to be the targeting of the viral protein 2C. While these compounds are structurally distinct from this compound, this research highlights that pyridine-based scaffolds can be effective against enteroviral replication.

Antineoplastic and Antiproliferative Research

The structural features of pyridine derivatives have made them attractive candidates in the search for new anticancer agents, particularly as modulators of key signaling pathways.

While direct evidence for this compound as a kinase modulator is not available in the examined literature, patents have been filed for more complex 2-amino-pyridine derivatives for their potential as cyclin-dependent kinase (CDK) inhibitors for the treatment of cancer. google.com Kinases are crucial regulators of cell growth and proliferation, and their inhibition is a key strategy in cancer therapy. The patent highlights the utility of the pyridine scaffold in designing molecules that can fit into the ATP-binding pocket of kinases, thereby disrupting their function and impeding abnormal cell growth. google.com This suggests that derivatives of the core structure of this compound could be explored for their potential in modulating kinase pathways.

DNA Intercalation and Topoisomerase II Inhibition

There is currently no available scientific literature or published research that has investigated or established the DNA intercalation properties or the topoisomerase II inhibitory activity of this compound. While other, structurally distinct, pyridine-containing compounds have been explored as DNA intercalators and topoisomerase II inhibitors, these findings cannot be extrapolated to the specific molecule .

Impact on p53 Protein Pathways

Scientific investigation into the direct or indirect impact of this compound on the p53 protein and its associated signaling pathways has not been reported in the available literature. The intricate role of the p53 pathway in cancer biology has led to the study of various compounds for their potential to modulate its activity; however, this specific compound does not appear to have been a subject of such studies.

Cytostatic Activity

No specific studies detailing the cytostatic activity of this compound against any cell lines have been published. Consequently, there is no data available to construct a table of cytostatic activity for this compound. Research into the cytotoxic and cytostatic effects of novel chemical entities is a cornerstone of anticancer drug discovery, but such research has not yet been extended to this particular molecule according to public records. nih.govresearchgate.net

Macrofilaricidal Potential

The potential of this compound as a macrofilaricidal agent has not been explored in any published research. The search for effective treatments for filarial diseases is ongoing, with various chemical scaffolds being investigated. acs.org However, there is no evidence to suggest that this compound has been considered or tested for this therapeutic application.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating Structural Determinants of Biological Activity

The biological activity of a compound like 2-Methyl-1-(pyridin-4-yl)propan-1-amine is intrinsically linked to its three-dimensional structure and how it interacts with biological targets. SAR studies systematically alter parts of the molecule to understand which features are critical for its activity.

Influence of Substituents on the Pyridine (B92270) Ring

The electronic properties and steric profile of the pyridine ring are crucial for its interaction with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can be modulated by substituents. nih.govuoanbar.edu.iq The position of the nitrogen (in this case, at position 4) influences the electron distribution across the ring. uoanbar.edu.iq

Generally, in pyridine derivatives, the addition of electron-donating groups (like methoxy (B1213986), -OCH3) or electron-withdrawing groups (like halogens or nitro groups) can significantly alter the molecule's interaction with a target protein. nih.gov For instance, studies on other pyridine-containing compounds have shown that increasing the number of methoxy groups can lead to increased biological activity. nih.gov Conversely, the presence of halogen atoms or other bulky groups can sometimes decrease activity. nih.gov For epibatidine (B1211577) analogs, substitutions on the pyridine ring have been shown to produce a wide range of effects on affinity and efficacy at nicotinic receptors. nih.gov However, no specific studies detailing the effects of substituents on the pyridine ring of this compound have been found.

Impact of Amine Substitutions and Side Chain Modifications

The primary amine group (-NH2) in this compound is a key feature, likely involved in hydrogen bonding and salt bridge formation with biological targets. Modification of this group, for example, by N-methylation to a secondary amine (N-methyl-1-(pyridin-4-yl)propan-1-amine) or further to a tertiary amine, would significantly alter its hydrogen bonding capacity and basicity, thereby affecting its biological activity.

Role of Alkyl Chain Modifications and Branching

The isobutyl group (2-methylpropan) provides a specific steric bulk adjacent to the benzylic amine. Variations in this alkyl chain, such as changing its length (e.g., to an ethyl or propyl group) or altering the branching pattern, would directly impact the molecule's conformation and its fit within a target's binding site. Studies on other classes of compounds, such as tetrahydroacridines, have shown that the length of an alkylamino chain can significantly influence biological activity. mdpi.com Similarly, research on pyrrolidinium-based ionic liquids indicates that alkyl chain branching affects the material's physical properties. rsc.org However, no such systematic studies have been reported for this compound.

Stereochemical Considerations and Chiral Selectivity

The carbon atom to which the pyridine ring and the amine group are attached is a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-2-Methyl-1-(pyridin-4-yl)propan-1-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and toxicities due to their differential interactions with chiral biological macromolecules like enzymes and receptors.

The specific three-dimensional arrangement of the substituents around the chiral center determines the molecule's ability to bind to its target. However, the scientific literature lacks reports on the enantioselective synthesis of the individual enantiomers of this compound and the subsequent evaluation of their specific biological activities.

Conformational Analysis and Molecular Recognition

The biological function of this compound is dependent on its ability to adopt a specific conformation that is complementary to the binding site of its biological target. Conformational analysis would involve studying the rotational freedom around the single bonds, particularly the bond connecting the chiral center to the pyridine ring and the bond between the chiral center and the isobutyl group. This analysis helps in understanding the preferred three-dimensional shapes of the molecule and how it presents its key interacting groups (the pyridine nitrogen, the amine group, and the hydrophobic alkyl chain) for molecular recognition by a target. No specific conformational analysis studies for this compound were found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) to predict the activity of new, unsynthesized analogs.

For a QSAR model to be developed for this compound, a dataset of structurally related compounds with their corresponding measured biological activities would be required. The literature searches did not yield any such datasets or QSAR models specifically developed for this compound or its close analogs. While QSAR studies have been performed on other classes of pyridine derivatives, the absence of a specific dataset for this compound and its derivatives makes it impossible to construct or report on a relevant QSAR model. nih.govmalariaworld.org

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni.luchemicalbook.com The MEP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, shown in shades of blue). uni.lu These maps are crucial for understanding where a molecule is likely to undergo electrostatic interactions, such as hydrogen bonding or reactions with other charged species. chemicalbook.com

A specific Molecular Electrostatic Potential analysis for 2-Methyl-1-(pyridin-4-yl)propan-1-amine has not been reported in the reviewed literature. A theoretical MEP analysis of this compound would likely reveal a negative potential around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amine group, indicating these as sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amine group would be expected to show a positive potential, making them susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. bldpharm.comjussieu.fr The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. jussieu.frsigmaaldrich.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Detailed Frontier Molecular Orbital analysis, including the specific energies of the HOMO and LUMO and the resulting energy gap for this compound, is not available in existing scientific publications. Such an analysis would provide significant insights into its reactivity profile, for instance, in the context of its potential interactions with biological targets. For many pyridine derivatives, the HOMO is often associated with the π-system of the pyridine ring, while the LUMO's character can vary depending on the substituents. nih.govresearchgate.net

Noncovalent Interaction Studies

Noncovalent interactions (NCIs) are crucial in various chemical and biological processes, including the stabilization of protein structures and ligand-receptor binding. researchgate.netnih.gov Computational methods like Noncovalent Interaction (NCI) analysis help in the visualization and characterization of these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.netnih.gov The NCI method is based on the electron density and its derivatives, allowing for the identification of interaction regions in three-dimensional space. jussieu.frnih.gov

Specific noncovalent interaction studies for this compound have not been documented in the scientific literature. A computational investigation of its NCI profile could reveal potential intramolecular hydrogen bonds and other weak interactions that influence its conformational preferences. In a biological context, such studies could elucidate how it interacts with amino acid residues in a protein's active site.

Predicted Collision Cross Section (CCS) for Structural Elucidation

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, determined by its size, shape, and charge. hmdb.ca In conjunction with mass spectrometry, CCS values serve as an additional descriptor for chemical identification and structural elucidation. hmdb.cayoutube.com Computational methods can predict CCS values for different ions of a molecule, which can then be compared with experimental data from ion mobility-mass spectrometry (IM-MS).

Predicted CCS values for various adducts of this compound have been calculated and are available in public databases. uni.lu These predictions provide a valuable reference for the experimental identification of this compound in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 151.12297 | 133.8 |

| [M+Na]+ | 173.10491 | 139.9 |

| [M-H]- | 149.10841 | 135.4 |

| [M+NH4]+ | 168.14951 | 153.0 |

| [M+K]+ | 189.07885 | 138.4 |

| [M+H-H2O]+ | 133.11295 | 127.1 |

| [M+HCOO]- | 195.11389 | 155.5 |

| [M+CH3COO]- | 209.12954 | 179.8 |

| [M+Na-2H]- | 171.09036 | 138.9 |

| [M]+ | 150.11514 | 131.2 |

| [M]- | 150.11624 | 131.2 |

Pharmacokinetic and Metabolic Research

In Vitro Metabolic Stability Assessments

In vitro metabolic stability studies are crucial for predicting how a compound might be processed in the body. enamine.net These assays typically use liver fractions, such as microsomes or hepatocytes, to estimate a compound's susceptibility to metabolism by enzymes, primarily Cytochrome P450 (CYP) enzymes. protocols.iobioduro.com

Liver Microsomal Stability Studies (Mouse and Human)

No specific data from mouse or human liver microsomal stability studies for 2-Methyl-1-(pyridin-4-yl)propan-1-amine have been reported. Such studies would involve incubating the compound with liver microsomes and measuring its rate of disappearance over time to determine parameters like half-life (t½) and intrinsic clearance (Clint). enamine.netprotocols.io

Hepatocyte Stability Evaluations

There is no published information on the stability of this compound in hepatocyte cultures. Hepatocyte assays provide a more comprehensive model than microsomes as they contain a full suite of both Phase I and Phase II metabolic enzymes within an intact cell structure. bioduro.comthermofisher.comevotec.com

Proposed Metabolic Pathways and Metabolite Identification

Without experimental data, the metabolic pathways of this compound can only be hypothesized based on its chemical structure. Typically, compounds with similar functional groups might undergo reactions like oxidation, hydroxylation, or conjugation. However, no studies have been published that identify the specific metabolites of this compound.

Demethylation Pathways

Demethylation, the removal of a methyl group, is a common metabolic reaction. wikipedia.org However, there are no specific studies confirming if this compound undergoes this pathway.

Preclinical Pharmacokinetic Profiling

No preclinical pharmacokinetic data for this compound are available in the public domain. This type of research would involve studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models to understand its behavior in a living organism.

Bioavailability Considerations

The bioavailability of a compound, or the fraction of an administered dose that reaches systemic circulation, is a critical pharmacokinetic parameter. There is currently no available information regarding the bioavailability of this compound.

Influence of Structure on Metabolic Clearance

Research into the metabolic stability of various pyridine (B92270) derivatives has provided insights into key structure-metabolism relationships. The pyridine moiety can enhance metabolic stability and improve aqueous solubility and permeability. nih.govnih.gov The introduction of specific functional groups or the alteration of existing ones can either shield the molecule from metabolic enzymes or present a new "metabolic hotspot."

A study on a series of piperazin-1-ylpyridazines, which share some structural similarities with pyridinylalkylamines, offers a clear illustration of how structural changes impact metabolic half-life in mouse and human liver microsomes (MLM/HLM). nih.gov For instance, the initial compound in the series exhibited very rapid metabolism. nih.gov Strategic modifications, such as the introduction of a fluorine atom and the replacement of a piperazine (B1678402) ring with a diazaspiro[3.3]heptane system, led to a dramatic increase in metabolic stability. nih.gov

Furthermore, the electronic properties of the pyridine ring, modulated by electron-donating or electron-withdrawing groups, can influence its interaction with metabolic enzymes. nih.gov For example, a compound featuring a pyridine ring was found to have a shorter metabolic half-life compared to its benzene (B151609) analogue, suggesting the pyridine ring itself can be a site of metabolism. nih.gov Conversely, the presence of a hydroxyl group on the pyridine ring, which can exist in a more favorable 2-pyridone tautomeric form, resulted in significantly improved metabolic stability. nih.gov

The data presented in the following tables, derived from research on related pyridine-containing compounds, demonstrates the profound effect of structural modifications on in vitro metabolic clearance.

Table 1: Influence of Pyridine Ring and Substituents on Metabolic Half-Life (t½) in Liver Microsomes

| Compound/Modification | Structure | MLM t½ (min) | HLM t½ (min) | Key Structural Feature |

| Compound 7 | Benzene analogue | 20 | Not Reported | Benzene ring instead of pyridine |

| Compound 20 | Pyridine analogue | < 10 | Not Reported | Introduction of a pyridine ring |

| Compound 22 | Cyclopropyl replacement | < 10 | Not Reported | Methyl group replaced with cyclopropyl |

| Compound 27 | Hydroxyl substitution | > 60 | Not Reported | Introduction of a hydroxyl group on the pyridine ring |

Data sourced from a study on piperazin-1-ylpyridazines to illustrate the principles of structure-metabolism relationships. nih.gov The compounds in this table are structurally related to this compound but are not direct analogues.

Table 2: Effect of Combined Structural Modifications on Metabolic Stability

| Compound | Structure | MLM t½ (min) | HLM t½ (min) | Structural Modifications from Parent Compound |

| Compound 1 | Parent compound | ~3 | ~3 | - |

| Compound 29 | Modified analogue | > 100 | > 100 | para-Fluoro substitution, electron-poor pyridine, and diazaspiro[3.3]heptane replacement of piperazine |

Data sourced from a study on piperazin-1-ylpyridazines. nih.gov This table highlights how multiple, strategic structural changes can synergistically enhance metabolic stability.

Toxicological Research Considerations in Academic Context

In Vitro and In Vivo Toxicity Assessments

A crucial early-stage safety assessment for many chemical entities intended for biological research involves evaluating their potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.govnih.gov Blockade of the hERG channel can lead to serious cardiac arrhythmias. nih.gov

Currently, there is no specific published research detailing the results of hERG channel liability studies for 2-Methyl-1-(pyridin-4-yl)propan-1-amine. However, the general approach to such an investigation would involve in vitro electrophysiological studies, such as patch-clamp assays on cells expressing the hERG channel. These studies are designed to determine the concentration of the compound that causes a 50% inhibition of the channel's current (IC50). A lower IC50 value suggests a higher potential for hERG liability. The structural features of a molecule, such as the presence of a basic nitrogen atom and lipophilic portions, can influence its affinity for the hERG channel. Given that this compound contains a pyridine (B92270) ring and a primary amine, its potential for hERG interaction would be a key consideration in a comprehensive toxicological profile.

Illustrative Data Table for hERG Channel Assay

Below is an example of how data from a hERG liability study might be presented. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Compound Batch | Test Concentration (µM) | % hERG Inhibition |

| Batch A | 0.1 | 5.2 |

| Batch A | 1 | 15.8 |

| Batch A | 10 | 48.9 |

| Batch A | 100 | 92.3 |

From this illustrative data, an IC50 value would be calculated to quantify the compound's hERG inhibitory potential.

Environmental Fate and Ecotoxicity Studies

Understanding the environmental fate of a chemical compound is essential for assessing its potential impact on ecosystems. These studies investigate how a compound behaves in the environment, including its persistence, potential to accumulate in organisms, and mobility in different environmental compartments like soil and water.

Research into the persistence and degradability of a compound like this compound would focus on its susceptibility to breakdown by biological and abiotic processes. Pyridine and its derivatives are known to be released into the environment through industrial and agricultural activities. tandfonline.com While pyridine itself can be readily degraded in soil, the biodegradability of substituted pyridines can vary significantly based on the nature and position of the substituents. tandfonline.com

Specific studies on the persistence of this compound are not available in the current literature. However, research would typically involve standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), to measure the rate of biodegradation in aerobic and anaerobic conditions. The presence of the methyl and aminopropyl groups on the pyridine ring would be expected to influence its degradation pathway and rate compared to the parent pyridine molecule.

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for bioaccumulation in fatty tissues.

There is no experimentally determined Log Kow value for this compound in the reviewed scientific literature. A predicted XlogP value of 1.1 is available, which suggests a relatively low potential for bioaccumulation. uni.lu However, experimental verification would be necessary for a definitive assessment. Low bioconcentration factors (BCFs) have been predicted for pyridine, suggesting it is not likely to be significantly bioconcentrated by aquatic organisms. nih.gov

Illustrative Data Table for Bioaccumulation Potential

This table illustrates how the bioaccumulation potential of a compound might be characterized. The values are for illustrative purposes and are not specific to this compound.

| Parameter | Predicted/Experimental Value | Interpretation |

| Log Kow (Octanol-Water Partition Coefficient) | 1.1 (Predicted) uni.lu | Low potential for bioaccumulation |

| BCF (Bioconcentration Factor) | <10 (Hypothetical) | Unlikely to accumulate significantly in aquatic organisms |

Specific data on the mobility of this compound is not available. However, its structure, containing a polar pyridine ring and an amine group, suggests it would likely have a degree of water solubility. Its potential to adsorb to soil particles would depend on factors like soil organic matter content and pH. The basic nitrogen in the pyridine ring and the primary amine can become protonated at environmental pH values, which would increase water solubility and potentially reduce adsorption to some soil types.

Analytical Method Development and Characterization Techniques for Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-methyl-1-(pyridin-4-yl)propan-1-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the this compound structure. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.6 ppm). Specifically, the protons at the C2 and C6 positions (alpha to the nitrogen) are expected to be downfield (e.g., δ 8.5-8.6 ppm) compared to the protons at the C3 and C5 positions (beta to the nitrogen, e.g., δ 7.2-7.4 ppm), appearing as a characteristic AA'BB' system of two doublets.

The protons on the isobutyl group would appear in the aliphatic region (δ 0.8-4.0 ppm). The methine proton attached to the carbon bearing the amine and pyridine groups (C1) would likely be a doublet around δ 3.5-4.0 ppm. The adjacent methine proton (C2) would be a multiplet further upfield, and the two diastereotopic methyl groups would present as two distinct doublets around δ 0.8-1.0 ppm. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides one signal for each unique carbon atom. For the pyridine ring, the carbon atoms adjacent to the nitrogen (C2, C6) and the carbon atom at the point of substitution (C4) are expected at δ 148-155 ppm, while the C3 and C5 carbons would be found further upfield around δ 120-125 ppm.

For the aliphatic isobutyl portion, the chemical shifts can be estimated based on data from analogous structures like isobutane, where the methyl carbons appear around δ 24 ppm and the methine carbon at δ 25 ppm. acs.orgdocbrown.info In this compound, the C1 carbon, being attached to the electronegative nitrogen and the aromatic ring, would be shifted significantly downfield (estimated δ 55-65 ppm). The C2 methine and the two methyl carbons (C3, C3') would have shifts closer to those seen in simple alkanes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general principles.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2-H, C6-H | 8.5 - 8.6 | Doublet (d) | 149 - 151 |

| Pyridine C3-H, C5-H | 7.2 - 7.4 | Doublet (d) | 121 - 123 |

| Pyridine C4 | --- | --- | 152 - 155 |

| Aliphatic C1-H | 3.6 - 3.9 | Doublet (d) | 60 - 65 |

| Aliphatic C2-H | 1.8 - 2.1 | Multiplet (m) | 33 - 37 |

| Aliphatic C3/C3'-H | 0.8 - 1.0 | Two Doublets (d) | 19 - 22 |

| Amine -NH₂ | Variable | Broad Singlet (br s) | --- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The spectrum for this compound would be a composite of the vibrations from the primary amine, the pyridine ring, and the isobutyl alkyl group.

Key expected absorption bands include:

N-H Stretching: A pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group would be just below 3000 cm⁻¹ (approx. 2870-2960 cm⁻¹).

C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: A primary amine scissoring vibration is typically observed between 1590 and 1650 cm⁻¹.

C-N Stretching: This vibration for an alkyl amine would be found in the 1000-1250 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound (Note: Based on data for analogous structures like diisobutylamine (B89472) and pyridine derivatives.) nih.govdss.go.th

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Primary Amine |

| 3010 - 3080 | C-H Stretch | Pyridine Ring (Aromatic) |

| 2870 - 2960 | C-H Stretch | Isobutyl Group (Aliphatic) |

| 1590 - 1650 | N-H Bend (Scissor) | Primary Amine |

| 1580 - 1610 | C=C Stretch | Pyridine Ring |

| 1490 - 1520 | C=C, C=N Stretch | Pyridine Ring |

| 1440 - 1480 | C-H Bend | Isobutyl Group |

| 1000 - 1250 | C-N Stretch | Alkyl Amine |

Chromatographic Separation and Analysis

Chromatographic techniques are paramount for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity and quantifying this compound. Given the compound's polar and basic nature, a reversed-phase HPLC method would be appropriate. nih.govnih.govresearchgate.net A C18 column is typically used with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier like formic or trifluoroacetic acid to ensure good peak shape for the amine. Detection is commonly performed using a UV detector, likely at a wavelength around 254 nm where the pyridine ring absorbs.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 10-90% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing highly specific identification and quantification. The HPLC conditions would be similar to those described above, using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid. The mass spectrometer, typically operating in positive electrospray ionization (ESI+) mode, would detect the protonated molecule, [M+H]⁺. For this compound (C₉H₁₄N₂), the monoisotopic mass is 150.1157 g/mol , leading to an expected m/z for the protonated ion of approximately 151.1230. nih.gov This technique is invaluable for confirming the identity of the peak in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses columns with smaller particles (sub-2 µm), allowing for significantly faster analysis times and improved resolution. The method principles are the same as for HPLC, but run on a system capable of handling higher backpressures. waters.comlcms.cz A typical UPLC method could reduce the analysis time from 10-15 minutes to under 2-3 minutes, greatly increasing sample throughput. The mobile phases and detection methods would remain consistent with the HPLC approach. lcms.cz

Table 4: Representative UPLC Method Parameters

| Parameter | Condition |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Fast Gradient (e.g., 5-95% B over 2 min) |

| Flow Rate | 0.5 mL/min |

| Detection | UV (254 nm) and/or Mass Spectrometry (ESI+) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a fundamental technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This method has been extensively applied to Pyrimethamine and its derivatives to understand its three-dimensional structure, polymorphism, and interactions with other molecules, which are critical for its pharmaceutical properties.

Studies have revealed that Pyrimethamine can exist in different solid forms, including various polymorphs and solvates. jst.go.jpresearchgate.net The stable polymorph of Pyrimethamine features a specific hydrogen-bonding motif where molecules form pairs. acs.org The analysis of its hydrochloride salt by single-crystal X-ray diffraction determined that it crystallizes in the P2₁/c space group with a monoclinic crystal system. jst.go.jp In this salt form, the N1 atom of the pyrimidine (B1678525) ring is protonated, and the dihedral angle between the pyrimidine and phenyl rings is 63.6°. jst.go.jp

Further crystallographic research has explored the formation of cocrystals, where Pyrimethamine is crystallized with another compound (a coformer). This is a strategy used to modify the physicochemical properties of a drug without altering its chemical structure. Studies on cocrystals of Pyrimethamine with coformers like caffeine (B1668208), theophylline, and various acids have been conducted. acs.orgacs.org For instance, two distinct polymorphic cocrystals of Pyrimethamine with caffeine were identified and their structures solved, revealing different packing and hydrogen-bonding patterns. acs.org Similarly, the crystal structure of a cocrystal hydrate (B1144303) involving Pyrimethamine and Trimethoprim has been elucidated, showing how these two structurally related molecules interact through hydrogen bonds, mediated by a water molecule. acs.org

X-ray Powder Diffraction (XRPD) is another technique used to analyze the crystalline nature of Pyrimethamine in formulated products. In a study on 3D-printed tablets ("printlets"), XRPD was used to assess phase transformations of the drug during the printing process. nih.gov The analysis confirmed the crystalline nature of the starting Pyrimethamine powder, characterized by sharp diffraction peaks, and indicated a partial transformation to an amorphous state after the printing process. nih.gov

Table 1: Crystallographic Data for Pyrimethamine Hydrochloride Data sourced from Tanaka R, et al. (2006). jst.go.jp

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃ClN₄·HCl |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.138(4) |

| b (Å) | 8.408(3) |

| c (Å) | 14.676(6) |

| β (°) | 100.24(2) |

| Dihedral Angle (pyrimidine-phenyl) | 63.6(1)° |

| Final R value | 0.069 |

Advanced Imaging Techniques for Biological Studies

Micro Positron Emission Tomography (MicroPET) is a noninvasive, quantitative imaging technology used in preclinical research to visualize and measure physiological and molecular processes in living small animals. nih.govfrontiersin.org The technique relies on the detection of pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (a tracer). nih.gov While no studies have reported the use of radiolabeled Pyrimethamine itself for MicroPET imaging, the compound has been utilized in PET-based pharmacokinetic studies to investigate drug-drug interactions.

In one such study, PET imaging was employed to assess how different drugs affect the tissue distribution and excretion of the radiolabeled antimicrobial drug [¹⁸F]ciprofloxacin in mice. nih.gov Pyrimethamine was used as an inhibitor of the renal cation transporter. nih.gov The research aimed to understand transporter-mediated drug-drug interactions, which can alter a drug's safety and efficacy. By administering Pyrimethamine before the [¹⁸F]ciprofloxacin tracer, scientists could observe its effect on the tracer's renal clearance and tissue distribution via PET scans. nih.gov This application demonstrates the utility of Pyrimethamine as a pharmacological tool in advanced molecular imaging studies to probe the function of specific biological transport systems.

Protein Expression Analysis (e.g., Western Blot)

Protein expression analysis techniques, such as Western Blot, are crucial for determining the levels of specific proteins in cells or tissues, providing insight into a compound's mechanism of action. Research into new applications for Pyrimethamine has revealed its ability to modulate the expression of specific proteins, notably Superoxide Dismutase 1 (SOD1). wikipedia.org

Mutations in the SOD1 gene are linked to a familial form of Amyotrophic Lateral Sclerosis (ALS), and reducing levels of the mutant SOD1 protein is a key therapeutic strategy. alsnewstoday.comclinicaltrials.gov Several studies have investigated Pyrimethamine's potential to lower SOD1 levels. A multi-center, open-label clinical trial found that Pyrimethamine significantly reduced SOD1 protein levels in the cerebrospinal fluid (CSF) of ALS patients with SOD1 mutations. alsnewstoday.comresearchgate.net The study reported a mean reduction of 13.5% after 18 weeks and 10.5% after 36 weeks, suggesting that the compound could lower a protein known to be relevant to disease progression. alsnewstoday.comresearchgate.net

However, the effect of Pyrimethamine on SOD1 expression is a subject of conflicting reports. A separate study sought to identify small molecule inhibitors of SOD1 gene expression by screening a library of FDA-approved compounds. nih.gov In that research, Pyrimethamine failed to repress SOD1 protein levels in HeLa cells, as analyzed by Western blot, and in the tissues of wild-type mice. nih.gov The authors concluded that in their cell models and in wild-type mice, Pyrimethamine does not affect SOD1 levels, suggesting that its previously observed effects might be non-specific or context-dependent. nih.gov

Table 2: Summary of Key Research Findings on Pyrimethamine's Effect on SOD1 Protein Expression

| Study Focus | Method | Key Finding | Reference |

| Clinical trial in fALS patients | Measurement of SOD1 in CSF | Significant reduction in CSF SOD1 levels (10.5-13.5%). | alsnewstoday.com, researchgate.net |

| Preclinical screening | Western Blot analysis in HeLa cells | No reduction in SOD1 protein levels observed. | nih.gov |

| In vivo animal model | Protein level analysis in mouse tissues | No significant difference in SOD1 levels in brain, spinal cord, or liver. | nih.gov |

Advanced Research Applications and Future Perspectives

Role as Chemical Building Blocks in Complex Organic Syntheses

The molecular architecture of 2-Methyl-1-(pyridin-4-yl)propan-1-amine makes it a valuable building block in organic synthesis. The primary amine group is a key functional handle, readily participating in a wide array of chemical transformations. It can act as a nucleophile, allowing for reactions such as acylation to form amides, alkylation to produce secondary and tertiary amines, and condensation with carbonyl compounds to yield imines, which can be further reduced or elaborated. evitachem.com

The pyridine (B92270) ring itself offers additional sites for modification. wikipedia.org While the nitrogen atom imparts basicity and can be quaternized or form coordination complexes, the carbon atoms of the ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions, to introduce further complexity. wikipedia.org

This dual reactivity allows synthetic chemists to use this compound as a scaffold to construct larger, more intricate molecules. For instance, its derivatives can be incorporated into heterocyclic systems or used as key intermediates in multi-step total synthesis projects. The synthesis of various pyridine derivatives often begins with simpler precursors, highlighting the fundamental role of such building blocks in generating molecular diversity. mdpi.commdpi.com

Design of Novel Biologically Active Molecules for Drug Discovery

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgnih.gov The structure of this compound is of significant interest for the design of new therapeutic agents due to its ability to form multiple interactions—hydrogen bonds, ionic bonds, and π-stacking—with biological targets like enzymes and receptors. nih.gov

Research in drug discovery often involves the strategic modification of a core structure to understand and optimize its interaction with a biological target, a process known as developing a structure-activity relationship (SAR). nih.govnih.gov By synthesizing and testing analogs of this compound, researchers can systematically probe the requirements of a target's binding site. For example, studies on similar pyridine-containing scaffolds have led to the development of potent inhibitors for various therapeutic targets.

Table 1: Examples of Biologically Active Molecules Derived from Pyridine Scaffolds

| Compound Class | Therapeutic Target/Application | Research Focus |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis ATP synthase | Development of novel anti-tuberculosis agents. semanticscholar.org |

| N-alkyl-N-substituted phenylpyridin-2-amines | Tubulin Polymerization | Discovery of new anticancer agents that target the colchicine (B1669291) binding site. nih.gov |

| Pyridinone Derivatives | HIV Reverse Transcriptase | Optimization of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov |

The design process often employs computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling, to create new structures based on known active compounds. mdpi.comnih.gov The this compound framework can be used to design hybridized molecules that combine features from different known inhibitors to create novel compounds with improved potency or selectivity.

Emerging Therapeutic Target Exploration

Beyond established drug targets, derivatives of this compound serve as chemical probes to investigate the function and therapeutic potential of emerging biological targets. A chemical probe is a small molecule designed to interact with a specific protein, allowing researchers to study that protein's role in health and disease.